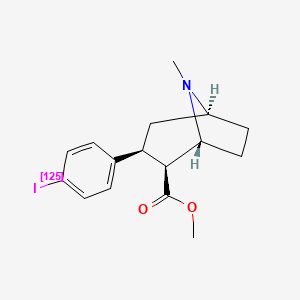
Thiourea, N-(4-ethyl-2-thiazolyl)-N'-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT-315 is a platinum-based compound that has garnered significant interest in various fields of scientific research. Platinum compounds are well-known for their applications in catalysis, medicine, and materials science due to their unique chemical properties and reactivity.
Preparation Methods
The synthesis of PT-315 typically involves the use of platinum precursors and organic ligands. One common method is the metal-organic chemical deposition technique, which allows for the deposition of platinum nanoparticles onto various support materials. This method involves moderate temperatures and an inert gas supply, resulting in well-dispersed platinum nanoparticles . Industrial production methods often utilize impregnation techniques to achieve high dispersion and optimal physical structure of the platinum on the catalyst surface .
Chemical Reactions Analysis
PT-315 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, in catalytic oxidation reactions, PT-315 can facilitate the conversion of carbon monoxide to carbon dioxide. Common reagents used in these reactions include oxygen and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PT-315 has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, platinum-based compounds like PT-315 are explored for their potential anticancer properties. They can form complexes with DNA, leading to the inhibition of DNA replication and transcription, which is crucial for cancer treatment . Additionally, PT-315 is used in industrial applications for the production of fine chemicals and in environmental applications for pollution control .
Mechanism of Action
The mechanism of action of PT-315 involves its interaction with biological molecules, particularly DNA. PT-315 forms covalent bonds with the nitrogen atoms in the purine bases of DNA, leading to the formation of platinum-DNA adducts. These adducts disrupt the DNA structure, preventing replication and transcription, ultimately leading to cell death. This mechanism is similar to that of other platinum-based anticancer drugs .
Comparison with Similar Compounds
PT-315 can be compared to other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While all these compounds share a similar mechanism of action, PT-315 may exhibit unique properties in terms of its reactivity and stability. For example, cisplatin is known for its high efficacy in cancer treatment but also for its significant side effects. PT-315 may offer a different balance of efficacy and toxicity, making it a valuable addition to the family of platinum-based compounds .
Properties
CAS No. |
149485-47-2 |
|---|---|
Molecular Formula |
C14H17N3S2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(4-ethyl-1,3-thiazol-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C14H17N3S2/c1-2-12-10-19-14(16-12)17-13(18)15-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,15,16,17,18) |
InChI Key |
SMLAKAQKPKAWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)NC(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,3R,4R)-3-[5-Chloro-2-((S)-1-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-ylamino)-pyrimidin-4-ylamino]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/new.no-structure.jpg)












